2-(3-Ethylisoxazol-5-yl)acetonitrile
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Overview
Description
“2-(3-Ethylisoxazol-5-yl)acetonitrile” is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is used in various research areas.
Molecular Structure Analysis
The molecular structure of “2-(3-Ethylisoxazol-5-yl)acetonitrile” consists of a five-membered isoxazole ring attached to an acetonitrile group .Chemical Reactions Analysis
Isoxazole synthesis often involves (3 + 2) cycloaddition reactions . For example, the in situ formed ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate was reacted with dipolarophiles under microwave condition to obtain ester-functionalized isoxazoles .Scientific Research Applications
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Medicinal Chemistry
- Isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
- The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
- Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place .
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Synthetic Chemistry
- Isoxazoles are synthetically useful .
- Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
- Both of these transformations are sufficiently universal and are equally popular with synthetic chemists .
Future Directions
properties
IUPAC Name |
2-(3-ethyl-1,2-oxazol-5-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-6-5-7(3-4-8)10-9-6/h5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMJXSKSYWWOFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305201 |
Source
|
Record name | 3-Ethyl-5-isoxazoleacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethylisoxazol-5-yl)acetonitrile | |
CAS RN |
1227465-75-9 |
Source
|
Record name | 3-Ethyl-5-isoxazoleacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-5-isoxazoleacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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